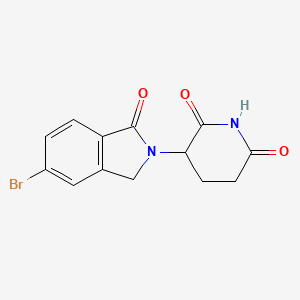

3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Übersicht

Beschreibung

Lenalidomid-5-Br ist ein Derivat von Lenalidomid, einem bekannten immunmodulatorischen Medikament. Lenalidomid selbst ist ein Derivat von Thalidomid und wird hauptsächlich zur Behandlung von multiplem Myelom und myelodysplastischen Syndromen eingesetzt. Lenalidomid-5-Br wurde speziell entwickelt, um als Ligand für das Cereblon-Protein zu fungieren, das Teil des E3-Ubiquitin-Ligase-Komplexes ist .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Lenalidomid-5-Br beinhaltet die Bromierung von Lenalidomid. Der Prozess beginnt typischerweise mit Lenalidomid, das unter kontrollierten Bedingungen eine Bromierungsreaktion unter Verwendung von Brom oder einem bromhaltigen Reagenz durchläuft. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird auf einem niedrigen Niveau gehalten, um unerwünschte Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden: In industrieller Umgebung folgt die Produktion von Lenalidomid-5-Br einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Produkt wird dann mit Techniken wie Rekristallisation oder Chromatographie gereinigt .

Wirkmechanismus

Target of Action

The primary target of Lenalidomide-5-Br is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex .

Mode of Action

Lenalidomide-5-Br, being a lenalidomide analog, binds to the CRBN protein . This binding induces the ubiquitin ligase complex to degrade specific substrates, such as the Ikaros transcription factors IKZF1 and IKZF3 .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects various biochemical pathways. These transcription factors play crucial roles in the regulation of immune response and cell proliferation. Therefore, their degradation can lead to immunomodulatory effects and inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of Lenalidomide-5-Br’s action include the degradation of IKZF1 and IKZF3 transcription factors . This can lead to modulation of immune response and inhibition of cell proliferation, which could potentially have antitumor effects .

Action Environment

The action, efficacy, and stability of Lenalidomide-5-Br can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature for optimal stability Other factors such as pH, presence of other molecules, and cellular environment can also affect its action and efficacy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5-Br involves the bromination of lenalidomide. The process typically starts with lenalidomide, which undergoes a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of Lenalidomide-5-Br follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lenalidomid-5-Br durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in Lenalidomid-5-Br kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Lenalidomid-5-Br kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können jeweils für Oxidations- und Reduktionsreaktionen verwendet werden

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen Amino-Derivate von Lenalidomid-5-Br ergeben .

Wissenschaftliche Forschungsanwendungen

Lenalidomid-5-Br hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ligand bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet, die Moleküle sind, die so konzipiert sind, dass sie bestimmte Proteine abbauen.

Biologie: Wird auf seine Rolle bei der Modulation der Aktivität des Cereblon-Proteins untersucht, das an verschiedenen Zellprozessen beteiligt ist.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs und anderen Krankheiten untersucht, indem spezifische Proteine zum Abbau angesteuert werden.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt

5. Wirkmechanismus

Lenalidomid-5-Br übt seine Wirkung aus, indem es an das Cereblon-Protein bindet, das Teil des E3-Ubiquitin-Ligase-Komplexes ist. Diese Bindung moduliert die Substratspezifität des Komplexes, was zur Ubiquitinierung und anschließendem proteasomalen Abbau bestimmter Zielproteine führt. So induziert Lenalidomid-5-Br beispielsweise beim multiplen Myelom den Abbau von Transkriptionsfaktoren wie IKZF1 und IKZF3, die für das Überleben von Myelomzellen essentiell sind .

Ähnliche Verbindungen:

Thalidomid: Die Stammverbindung von Lenalidomid, bekannt für ihre immunmodulatorischen und antiangiogenen Eigenschaften.

Pomalidomid: Ein weiteres Derivat von Thalidomid, das zur Behandlung von multiplem Myelom eingesetzt wird.

Lenalidomid: Die nicht bromierte Version von Lenalidomid-5-Br, die in klinischen Umgebungen weit verbreitet ist

Einzigartigkeit: Lenalidomid-5-Br ist aufgrund seiner Bromsubstitution einzigartig, die seine Fähigkeit verstärkt, als Ligand für das Cereblon-Protein zu fungieren. Diese Modifikation ermöglicht eine spezifischere Zielfindung von Proteinen für den Abbau, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Vergleich Mit ähnlichen Verbindungen

Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.

Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.

Lenalidomide: The non-brominated version of Lenalidomide-5-Br, widely used in clinical settings

Uniqueness: Lenalidomide-5-Br is unique due to its bromine substitution, which enhances its ability to act as a ligand for the cereblon protein. This modification allows for more specific targeting of proteins for degradation, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

IUPAC Name |

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQAKJTXKOGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010100-26-1 | |

| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ACETYL-5-METHYL-2-((5-(PIPERAZIN-1-YL)PYRIDIN-2-YL)AMINO)PYRIDO[2,3-D]P+](/img/new.no-structure.jpg)